molecular formula C16H16N2O B3840748 3-methyl-N'-(2-methylbenzylidene)benzohydrazide CAS No. 5321-91-5

3-methyl-N'-(2-methylbenzylidene)benzohydrazide

Cat. No. B3840748
CAS RN: 5321-91-5
M. Wt: 252.31 g/mol
InChI Key: VNDAXUYPFZEIEZ-GZTJUZNOSA-N
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Description

3-methyl-N'-(2-methylbenzylidene)benzohydrazide, also known as MMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMH is a hydrazide derivative that has been synthesized using different methods. It has been widely studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is not fully understood, but it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall and membrane.
Biochemical and Physiological Effects
3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been shown to have different biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that 3-methyl-N'-(2-methylbenzylidene)benzohydrazide can induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of different enzymes, such as catalase and superoxide dismutase. In vivo studies have shown that 3-methyl-N'-(2-methylbenzylidene)benzohydrazide can cause liver and kidney damage at high doses.

Advantages and Limitations for Lab Experiments

3-methyl-N'-(2-methylbenzylidene)benzohydrazide has several advantages for lab experiments, including its low cost, easy synthesis, and wide availability. However, it also has some limitations, such as its low solubility in water and some organic solvents. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is also unstable in acidic and basic conditions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, including:
1. Studying the mechanism of action of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide in different cell types and organisms.
2. Investigating the potential use of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide as an antibacterial and antifungal agent.
3. Developing new methods for the synthesis of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide and its derivatives.
4. Studying the potential use of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide in material science, such as for the synthesis of metal oxide nanoparticles.
5. Exploring the potential use of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide in agriculture as a herbicide.
Conclusion
In conclusion, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. There are several future directions for research on 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, which can lead to the development of new drugs, materials, and technologies.

Scientific Research Applications

3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been shown to have herbicidal activity against different weed species. In material science, 3-methyl-N'-(2-methylbenzylidene)benzohydrazide has been used as a precursor for the synthesis of metal oxide nanoparticles.

properties

IUPAC Name

3-methyl-N-[(E)-(2-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-5-9-14(10-12)16(19)18-17-11-15-8-4-3-7-13(15)2/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDAXUYPFZEIEZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416347
Record name AC1NSDJE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N'-(2-methylbenzylidene)benzohydrazide

CAS RN

5321-91-5
Record name AC1NSDJE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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